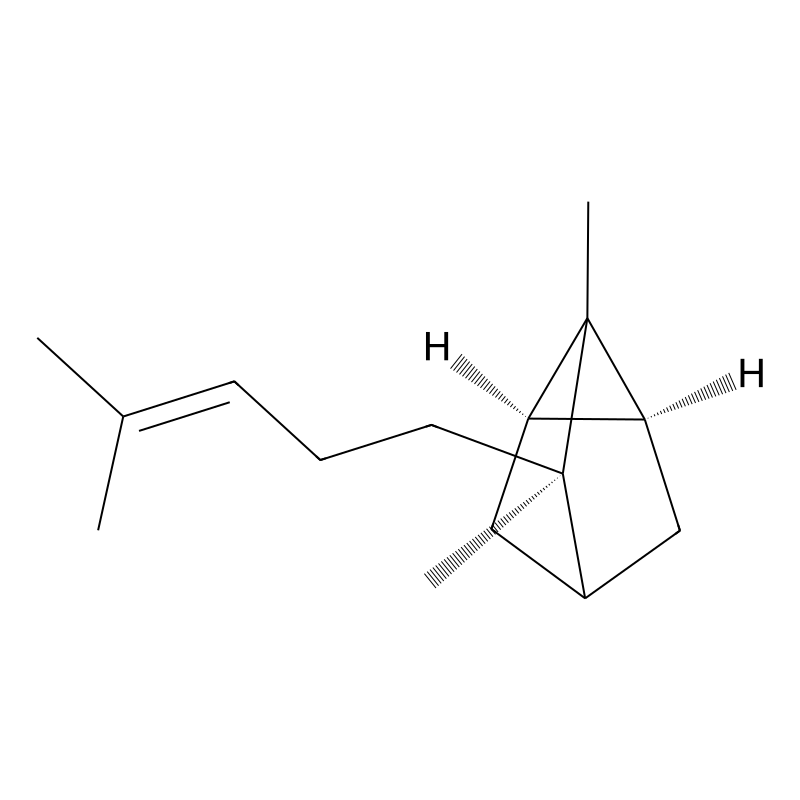

(+)-alpha-Santalene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(+)-alpha-Santalene is a bicyclic sesquiterpene hydrocarbon with the molecular formula CH. It is primarily found in the essential oil of sandalwood (Santalum album) and is known for its characteristic woody aroma. This compound exists as a colorless liquid at room temperature and has a specific gravity of approximately 0.92. The structure of (+)-alpha-Santalene features a unique arrangement of carbon atoms that contributes to its distinct olfactory properties and potential therapeutic benefits.

The primary reaction involving (+)-alpha-Santalene is its synthesis from farnesyl diphosphate, catalyzed by the enzyme alpha-santalene synthase. The reaction can be summarized as follows:

This cyclization process involves the formation of carbocation intermediates, which are stabilized by specific amino acid residues within the enzyme's active site . Additionally, (+)-alpha-Santalene can undergo autoxidation, leading to various oxidation products that may have differing biological activities .

(+)-alpha-Santalene exhibits several biological activities that contribute to its potential therapeutic applications. Notably, it has been studied for its:

- Antimicrobial properties: Research indicates that (+)-alpha-Santalene possesses antifungal and antibacterial activities, making it a candidate for use in natural preservatives and antimicrobial agents .

- Anti-inflammatory effects: Studies suggest that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

- Aromatherapy applications: Due to its pleasant scent, (+)-alpha-Santalene is commonly used in aromatherapy for relaxation and stress relief.

The synthesis of (+)-alpha-Santalene can be achieved through several methods:

- Biotechnological synthesis: Utilizing genetically engineered microorganisms or enzymes to convert farnesyl diphosphate into (+)-alpha-Santalene is a promising approach. This method allows for high specificity and yield .

- Chemical synthesis: Traditional organic synthesis routes involve multiple steps, including cyclization reactions starting from simpler terpenoid precursors. For example, reactions involving methyl magnesium iodide on derivatives of santalene can yield various santalene derivatives .

- Extraction from natural sources: The most common method involves steam distillation of sandalwood oil, which contains significant amounts of (+)-alpha-Santalene along with other terpenes.

(+)-alpha-Santalene has various applications across different industries:

- Fragrance industry: Its characteristic woody aroma makes it a popular ingredient in perfumes and scented products.

- Pharmaceuticals: Due to its biological activities, it is being explored for use in developing natural remedies and therapeutic agents.

- Cosmetics: The compound is utilized in cosmetic formulations for its fragrance and potential skin benefits.

Research on the interactions of (+)-alpha-Santalene with biological systems has revealed insights into its mechanisms of action. For instance:

- Studies have shown that it can interact with microbial cell membranes, disrupting their integrity and leading to cell death in certain pathogens .

- Its anti-inflammatory properties may be mediated through modulation of cytokine production and inhibition of pro-inflammatory pathways .

These interactions highlight the potential of (+)-alpha-Santalene in therapeutic contexts.

Several compounds share structural similarities with (+)-alpha-Santalene, each exhibiting unique properties:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Beta-Santalene | Bicyclic sesquiterpene | Similar aroma profile; less potent antimicrobial activity than alpha-santalene. |

| Epi-Beta-santalene | Bicyclic sesquiterpene | Derivative formed through ring cleavage; different olfactory characteristics. |

| Alpha-Humulene | Bicyclic sesquiterpene | Found in hops; used in brewing; anti-inflammatory properties. |

| Farnesol | Linear terpenoid | Precursor to alpha-santalene; used as a fragrance component. |

The uniqueness of (+)-alpha-Santalene lies in its specific stereochemistry and resultant bioactivity, particularly its pronounced antimicrobial effects compared to its analogs.

The discovery of (+)-α-santalene is intertwined with the centuries-old exploitation of Santalum album (Indian sandalwood) for its aromatic heartwood. Early chemical analyses of sandalwood oil identified α-santalene as a major volatile component, alongside β-santalene and epi-β-santalene. Structurally, it was characterized as a tricyclo[2.2.1.0²⁶]heptane derivative with a 4-methylpent-3-enyl side chain.

Key milestones include:

- 19th–20th centuries: Isolation via fractional distillation of sandalwood oil.

- 2000: Studies on its autoxidation products, revealing decomposition pathways to secondary compounds like epi-β-santalene.

- 2010s: Elucidation of biosynthetic pathways through enzyme characterization (e.g., SaSSy).

Significance in Sesquiterpene Research

(+)-α-Santalene is a cornerstone for studying terpene biosynthesis, enzyme engineering, and microbial production. Its role extends to:

Mechanistic Insights into Terpene Synthases

The cyclization of farnesyl diphosphate (FPP) to α-santalene is catalyzed by santalene synthases (SaSSy/SanSyn). Key findings include:

- QM/MM simulations: Identified residues like F441 in SanSyn as critical for intermediate stabilization and product specificity.

- Mutagenesis: Replacement of F441 with valine (SanSyn F441V) shifted product ratios to 57.2% α-santalene and 28.6% β-santalene.

Industrial Biotechnology Applications

Microbial engineering strategies have focused on:

- Yeast systems: Yarrowia lipolytica and Komagataella phaffii optimized for α-santalene production via MVA pathway engineering.

- Biosynthesis yields: Up to 21.5 g/L in fed-batch fermentations, surpassing natural extraction yields.

Phytochemical Diversification

α-Santalene serves as a substrate for cytochrome P450 enzymes (e.g., SaCYP76F39v1) to produce α-santalol, a bioactive sesquiterpenol. Stereochemical control via P450 isoforms enables both E- and Z-santalol synthesis.

Natural Occurrence and Distribution

(+)-α-Santalene is predominantly found in Santalum species but also occurs in other aromatic plants. Below is a comparative analysis of its distribution:

| Species | Part Analyzed | α-Santalene Content | Reference |

|---|---|---|---|

| Santalum album | Heartwood | 1.0–1.7% | |

| Daphne genkwa | Essential Oil | 6.87% | |

| Artemisia xerophytica | Essential Oil | Detected | |

| Allspice (Pimenta spp.) | Essential Oil | Detected |

Key Observations:

The biosynthesis of alpha-santalene relies fundamentally on the mevalonate pathway, which serves as the primary route for sesquiterpene production in plants [1] [2]. The mevalonate pathway provides the essential five-carbon building blocks, isopentenyl diphosphate and dimethylallyl diphosphate, which are subsequently condensed to form farnesyl diphosphate, the direct precursor for santalene biosynthesis [3] [4].

Pathway Architecture and Enzymatic Steps

The mevalonate pathway initiates with acetyl-coenzyme A as the sole carbon source and proceeds through a series of eight enzymatic transformations [5] [4]. The upper mevalonate pathway encompasses the first three enzymatic steps, beginning with acetoacetyl-CoA thiolase catalyzing the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA [6]. This intermediate is subsequently converted to 3-hydroxy-3-methylglutaryl-CoA by HMG-CoA synthase, followed by the rate-limiting reduction to mevalonate catalyzed by HMG-CoA reductase [5] [6].

The lower mevalonate pathway converts mevalonate into the essential isoprenoid precursors through three sequential phosphorylation reactions [5]. Mevalonate kinase phosphorylates mevalonate at the 5-hydroxyl position, producing mevalonate-5-phosphate. Phosphomevalonate kinase further phosphorylates this intermediate to mevalonate-5-pyrophosphate, which is then decarboxylated by mevalonate pyrophosphate decarboxylase to yield isopentenyl pyrophosphate [6]. The reversible isomerization between isopentenyl pyrophosphate and dimethylallyl pyrophosphate is facilitated by isopentenyl diphosphate isomerase [4].

Subcellular Compartmentalization

Recent research has revealed the sophisticated subcellular organization of the mevalonate pathway in plants [7]. While the initial enzymatic steps occur predominantly in the cytosol, the final steps demonstrate distinct compartmentalization patterns. Mevalonate kinase localizes to the cytosol, whereas phosphomevalonate kinase and mevalonate pyrophosphate decarboxylase are specifically targeted to peroxisomes [7]. This compartmentalization has significant implications for metabolic flux control and the efficiency of sesquiterpene biosynthesis.

Farnesyl Diphosphate Synthesis

The culmination of the mevalonate pathway involves the synthesis of farnesyl diphosphate through the action of farnesyl diphosphate synthase [1]. This enzyme catalyzes the sequential condensation of dimethylallyl pyrophosphate with two molecules of isopentenyl pyrophosphate, producing the fifteen-carbon farnesyl diphosphate that serves as the immediate precursor for santalene biosynthesis [3]. In engineered Saccharomyces cerevisiae systems, farnesyl diphosphate synthase represents a critical control point for optimizing santalene production [1].

Metabolic Engineering and Optimization

The mevalonate pathway has been extensively manipulated in heterologous hosts to enhance santalene production [1] [8]. In yeast systems, overexpression of key enzymes such as acetoacetyl-CoA thiolase and HMG-CoA synthase has demonstrated significant improvements in precursor availability [6]. Additionally, deletion of competing pathways, particularly the downregulation of squalene synthase, has proven effective in redirecting metabolic flux toward sesquiterpene biosynthesis [1] [9].

The pathway's regulation also involves feedback mechanisms and metabolite inhibition patterns that differ between bacterial and eukaryotic systems [5]. Understanding these regulatory networks is crucial for developing efficient biotechnological platforms for santalene production, as demonstrated by the successful engineering of Escherichia coli and Lactococcus lactis systems [10] [8].

Enzymatic Mechanisms of Santalene Synthase

Structure-Function Relationships

Santalene synthases represent a specialized class of sesquiterpene synthases that demonstrate remarkable catalytic versatility in converting farnesyl diphosphate substrates into complex cyclic products [11] [12]. These enzymes belong to the terpene synthase superfamily and exhibit distinctive structural features that enable their unique product specificities [13] [12].

Active Site Architecture

The active site of santalene synthases contains several critical structural elements that determine their catalytic function [14]. X-ray crystallographic studies have revealed the presence of three magnesium binding sites (MgA, MgB, and MgC) in the active site region, with MgB playing a particularly crucial role in pocket closure during the transition to the catalytically active conformation [14]. The enzyme demonstrates an "open" conformation in the absence of substrate, which undergoes significant conformational changes upon substrate binding [14].

A distinctive aspartate-rich region serves as a key structural motif for metal coordination and substrate binding [14]. The active site also features a conserved D-motif, which comprises five amino acids including a highly conserved arginine residue in cyclases and forms an extensive hydrogen-bond network [14]. This motif appears to be involved in the catalytic mechanism itself, extending beyond simple substrate binding.

Catalytic Residues and General Base

Structural and mutational analyses have identified specific amino acid residues critical for santalene synthase function [11] [15]. In the product-promiscuous enzyme SaSSy from Santalum album, threonine 318 serves as the major general base for deprotonation reactions, facilitating the formation of both alpha-santalene and beta-santalene products [11]. This residue's positioning allows it to access multiple carbon positions on the carbocationic intermediates, contributing to the enzyme's product diversity.

The enzyme also contains plastic residues that significantly influence product distribution [11] [15]. Phenylalanine residues at positions 424 and 545 in SaSSy play crucial roles in configuring intermediate conformations [11]. Mutations of these residues dramatically decrease catalytic efficiency, supporting their essential contribution to proper active site organization and substrate channeling.

Product Specificity Determinants

Comparative structural analysis between product-promiscuous and product-specific santalene synthases has revealed key determinants of product selectivity [15]. In the highly specific enzyme SanSyn from Clausena lansium, phenylalanine 441 acts as a critical residue restricting the conformational dynamics of reaction intermediates [15]. This residue constrains the intermediate conformations such that direct deprotonation by the general base threonine 298 predominantly produces alpha-santalene [15].

The structural differences between these enzymes highlight how relatively minor amino acid variations can dramatically alter product outcomes. Site-directed mutagenesis studies have demonstrated that the F441V mutation in SanSyn can convert a product-specific enzyme into one capable of producing both alpha- and beta-santalene products [15].

Phylogenetic Classification and Evolution

Santalene synthases exhibit an unusual phylogenetic placement within the terpene synthase family [13] [16]. Despite being sesquiterpene synthases, they cluster within the TPS-b subfamily, which is typically associated with angiosperm monoterpene synthases [13] [16]. This classification suggests an evolutionary origin from ancestral monoterpene synthases that subsequently gained the ability to accommodate the larger sesquiterpene substrate through active site modifications [12].

The conservation of key structural elements across different santalene synthases from various plant species indicates strong evolutionary pressure to maintain specific catalytic capabilities [13]. The limited sequence divergence among santalene synthases contrasts sharply with other terpene synthases, suggesting that santalene production has played a particularly important role in plant evolution and chemical defense [13].

Catalytic Mechanism and Reaction Intermediates

The catalytic mechanism of santalene synthases involves a complex series of carbocationic rearrangements that transform the linear farnesyl diphosphate substrate into tricyclic santalene products [17] [18]. This transformation proceeds through multiple reactive intermediates and represents one of the most sophisticated examples of terpene cyclization chemistry [18].

Substrate Binding and Initial Ionization

The catalytic cycle initiates with the binding of farnesyl diphosphate to the enzyme active site, which undergoes conformational changes to achieve the catalytically competent closed form [14]. The enzyme can accommodate both (2E,6E)-farnesyl diphosphate and (2Z,6Z)-farnesyl diphosphate isomers, although with different product distributions [12]. Upon binding, the diphosphate group coordinates with the magnesium cofactors, facilitating the subsequent ionization step [19] [20].

Ionization of the diphosphate leaving group generates a farnesyl carbocation intermediate, which can adopt different conformational states depending on the stereochemistry of the initial substrate [19] [21]. This initial carbocation represents the first committed step in the cyclization cascade and determines the subsequent reaction pathway [18].

Bisabolyl Cation Formation and Ring Closure

Following ionization, the farnesyl carbocation undergoes intramolecular cyclization through a 6,1-ring closure mechanism to form the bisabolyl cation intermediate [19] [21]. The stereochemistry of this cyclization is critical for determining the final product distribution, as it can proceed through either (6R)- or (6S)-bisabolyl cation intermediates [19] [21].

The (6R)-bisabolyl cation serves as the key intermediate leading to alpha-santalene formation, while the (6S)-bisabolyl cation gives rise to bergamotene products [19] [21]. Density functional theory calculations have revealed that the conformational dynamics of the isoprenyl side chain play a crucial role in determining which cyclization pathway is favored [18].

Carbocationic Rearrangements and Skeletal Modifications

The bisabolyl cation intermediates undergo further skeletal rearrangements to generate the characteristic tricyclic framework of santalene products [18]. These rearrangements involve multiple 1,2-hydride and 1,2-alkyl shifts that modify the carbon skeleton while maintaining the positive charge [18]. The enzyme active site provides a template that stabilizes specific intermediate conformations while disfavoring others, thereby controlling the product distribution [11].

Computational studies have identified several distinct carbocationic intermediates along the reaction pathway, including novel intermediates that result from unexpected rearrangement patterns [18]. The energy barriers between these intermediates and their relative stabilities determine the kinetic and thermodynamic control of product formation [18].

Deprotonation and Product Formation

The final step in santalene biosynthesis involves the deprotonation of the carbocationic intermediates to form the olefinic products [11] [18]. The general base residues in the active site, particularly threonine residues, facilitate this deprotonation by abstracting protons from specific carbon positions [11]. The regioselectivity of deprotonation determines whether alpha-santalene, beta-santalene, or other isomeric products are formed [11].

The role of the diphosphate leaving group in this deprotonation step has been investigated through computational studies [18]. The pyrophosphate anion can serve as a general base for the final deprotonation, particularly when positioned appropriately within the active site cavity [18]. This mechanism provides an additional layer of control over product selectivity and reaction efficiency.

Stereochemical Control and Product Distribution

The stereochemical outcome of santalene biosynthesis is governed by the precise geometric constraints imposed by the enzyme active site [11] [15]. The positioning of catalytic residues and the shape of the binding pocket determine which conformational states of the carbocationic intermediates are accessible and which deprotonation pathways are favored [11].

Multi-scale simulations have revealed how specific amino acid residues control the conformational dynamics of reaction intermediates [11] [15]. The restriction of intermediate mobility by key residues such as phenylalanine 441 in SanSyn ensures high selectivity for alpha-santalene production [15]. Conversely, more flexible active sites allow for greater conformational sampling and broader product distributions [11].

Genetic Regulation of Biosynthetic Pathways

The genetic regulation of santalene biosynthesis involves a complex network of transcriptional controls that respond to developmental cues, environmental stimuli, and metabolic demands [22] [23]. Understanding these regulatory mechanisms is essential for optimizing santalene production in both natural and engineered systems [24] [9].

Transcriptional Control of Key Biosynthetic Genes

The regulation of santalene biosynthesis operates at multiple levels, with transcriptional control representing the primary mechanism for modulating pathway activity [22] [23]. The key enzyme santalene synthase is subject to sophisticated transcriptional regulation through the action of specific transcription factors that recognize cis-regulatory elements in the gene promoter [23].

Recent research has identified several transcription factors that directly interact with the santalene synthase promoter [23]. Among these, four potential regulatory proteins have been characterized: MYB36-like (Sal6G03620), small heat shock protein HSP20 (Sal8G07920), homeobox-leucine zipper protein ATHB-15 (Sal4G10880), and a hypothetical protein (Sal1G00910) [23]. These transcription factors demonstrate varying expression patterns and likely contribute to the temporal and spatial regulation of santalene synthase expression [23].

AREB Family Transcription Factors

The AREB/ABF/ABI5 family transcription factor SaAREB6 has emerged as a particularly important regulator of santalene biosynthesis [22]. This transcription factor functions as a positive regulator that directly binds to the promoter region of the cytochrome P450 enzyme SaCYP736A167, which catalyzes the final hydroxylation step in santalol biosynthesis [22]. The regulatory action of SaAREB6 demonstrates the integrated control of the entire biosynthetic pathway from precursor formation through final product synthesis [22].

Environmental Response and Stress-Induced Regulation

The biosynthesis of santalene and related sesquiterpenes is highly responsive to environmental conditions, with stress factors serving as important regulatory signals [22] [25]. Drought stress significantly upregulates the expression of SaAREB6, which correlates with elevated levels of santalol production [22]. This response suggests that santalene biosynthesis may serve a protective function during environmental stress conditions [22].

Methyl jasmonate treatment provides another example of environmentally responsive regulation [2] [26]. Application of methyl jasmonate dramatically induces the expression of genes in the mevalonate pathway, including acetoacetyl-CoA thiolase, HMG-CoA reductase, and mevalonate pyrophosphate decarboxylase [26]. The response shows temporal dynamics, with gene expression levels peaking at 4-6 hours post-treatment before declining to below control levels at 24 hours [26].

Tissue-Specific Expression Patterns

The spatial regulation of santalene biosynthesis genes demonstrates distinct tissue-specific patterns that correlate with the sites of essential oil accumulation [2] [25]. Santalene synthase genes exhibit highest expression levels in heartwood tissues, where the majority of santalol accumulation occurs [25]. This tissue-specific expression pattern is maintained through the action of developmental regulatory factors that control the timing and location of secondary metabolite production [25].

Comparative expression analysis reveals that different terpene synthase genes within the same plant show markedly different expression patterns [25]. While santalene synthase expression is concentrated in oil-producing heartwood, other terpene synthases show broader expression patterns across vegetative tissues [25]. This differential regulation suggests specialized roles for different sesquiterpene products in plant biology [25].

Hormonal Regulation and Signaling Pathways

Plant growth regulators significantly influence the expression of santalene biosynthetic genes through well-defined signaling pathways [2] [22]. Salicylic acid and methyl jasmonate treatments induce differential responses in various terpene synthase genes, with salicylic acid showing particularly strong effects on leaf-expressed enzymes [25]. These hormonal responses suggest integration of santalene biosynthesis with broader plant defense and development programs [25].

The temporal dynamics of hormonal responses reveal sophisticated regulatory networks that control the magnitude and duration of gene expression changes [26]. The initial rapid upregulation followed by subsequent downregulation suggests the involvement of both positive and negative feedback mechanisms that maintain metabolic homeostasis [26].

Metabolic Engineering and Synthetic Biology Applications

Understanding the genetic regulation of santalene biosynthesis has enabled the development of sophisticated metabolic engineering strategies [24] [9]. Manipulation of transcriptional controls, combined with pathway optimization, has achieved significant improvements in heterologous production systems [9]. The integration of multiple regulatory targets, including both positive regulators and pathway bottlenecks, provides synergistic effects on overall pathway performance [9].

Recent advances in synthetic biology have enabled the construction of sophisticated regulatory circuits that mimic natural control mechanisms while providing enhanced controllability [24]. These engineered systems demonstrate the practical applications of fundamental regulatory knowledge for biotechnological production of valuable sesquiterpenes [24].

Phylogenetic Distribution of Biosynthetic Capability

The phylogenetic distribution of santalene biosynthetic capability reveals fascinating patterns of evolutionary conservation and divergence across plant lineages [13] [16]. The ability to produce santalene and related sesquiterpenes appears to be taxonomically restricted, with the highest concentrations of activity found within specific plant families [16] [27].

Distribution Across Plant Families

Santalene synthase activity has been documented most extensively within the Santalaceae family, particularly in Santalum species where it represents the dominant sesquiterpene biosynthetic activity [13] [16]. Three major Santalum species - Santalum album, S. austrocaledonicum, and S. spicatum - all possess highly active santalene synthases with remarkably similar biochemical properties [13]. The conservation of enzymatic function across these divergent sandalwood species suggests strong selective pressure for maintaining santalene production capability [13].

Beyond the Santalaceae, santalene synthase activity has been identified in phylogenetically distant families [28] [27]. Cinnamomum camphora (Lauraceae) possesses a functional santalene synthase that produces alpha-santalene, beta-santalene, and bergamotene products [28]. The enzyme from C. camphora demonstrates 37-38% amino acid sequence identity with Santalum santalene synthases, indicating significant evolutionary divergence while maintaining functional capability [27].

Novel Biosynthetic Pathways in Solanaceae

The discovery of santalene biosynthesis in Solanum habrochaites represents a particularly intriguing example of convergent evolution [21] [20]. This wild tomato species utilizes a unique pathway that employs (2Z,6Z)-farnesyl diphosphate as substrate rather than the conventional (2E,6E)-farnesyl diphosphate [21]. The enzyme responsible for this activity, designated SBS (santalene/bergamotene synthase), produces a mixture of alpha-santalene, epi-beta-santalene, and various bergamotene isomers [21] [20].

This alternative pathway demonstrates that santalene biosynthetic capability can arise through independent evolutionary events using different mechanistic approaches [21]. The utilization of different substrate stereoisomers suggests considerable biochemical flexibility in achieving similar metabolic outcomes [21].

Phylogenetic Classification and Evolutionary Relationships

Molecular phylogenetic analysis reveals that santalene synthases occupy an unusual position within the terpene synthase family tree [13] [16]. Despite their sesquiterpene synthase activity, these enzymes cluster within the TPS-b subfamily, which typically contains angiosperm monoterpene synthases [13] [16]. This phylogenetic placement suggests that santalene synthases evolved from ancestral monoterpene synthases through functional divergence [16].

The phylogenetic clustering patterns indicate that santalene synthases from different plant families may have arisen through independent evolutionary events rather than vertical inheritance from a common ancestor [27]. The low sequence identity between distantly related santalene synthases supports this hypothesis of convergent functional evolution [27].

Geographic and Species-Level Variation

Within individual plant species, santalene synthase genes demonstrate relatively high conservation compared to other terpene synthases [13]. The strict functionality and limited sequence divergence observed among santalene synthases from different Santalum species contrasts markedly with the greater variability seen in other sesquiterpene synthases [13]. This conservation pattern suggests that santalene production provides significant adaptive advantages that constrain evolutionary change [13].

Geographic variation in santalene synthase activity has been documented within individual species [29]. Different populations of the same species may show quantitative differences in enzyme activity and product distribution, reflecting local adaptation to specific environmental conditions [29]. These variations provide insights into the selective pressures that maintain santalene biosynthetic capability across different ecological contexts [29].

Functional Diversification and Specialization

The evolution of santalene synthases demonstrates several patterns of functional diversification [30]. Some species possess multiple santalene synthase genes with subtly different product specificities, allowing for fine-tuning of sesquiterpene profiles [30]. Other species show evidence of subfunctionalization, where ancestral enzymatic activities have been partitioned among different gene copies [30].

Comparative biochemical analysis reveals that functional diversification can occur through relatively minor sequence changes that alter active site geometry [11] [15]. The identification of key residues that control product specificity provides mechanistic insights into how evolutionary changes in enzyme function can be achieved through minimal genetic modifications [15].

Biotechnological Implications

The phylogenetic distribution of santalene biosynthetic capability has important implications for biotechnology applications [31]. The taxonomic restriction of high-level santalene production to specific plant lineages limits natural source availability and emphasizes the importance of heterologous production systems [31]. Understanding the evolutionary relationships among different santalene synthases guides enzyme selection and engineering strategies for optimizing biotechnological production [31].